molecular formula C19H19NO4 B13381991 10-butyl-9-hydroxy-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione

10-butyl-9-hydroxy-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione

Cat. No.: B13381991
M. Wt: 325.4 g/mol
InChI Key: FEIDKTHAFXXGKT-UHFFFAOYSA-N
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Description

10-butyl-9-hydroxy-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione is a complex organic compound that belongs to the class of pyranoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyranoquinoline core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-butyl-9-hydroxy-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type allenylation followed by cyclization to form the pyranoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

10-butyl-9-hydroxy-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

10-butyl-9-hydroxy-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-butyl-9-hydroxy-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-butyl-9-hydroxy-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione is unique due to its specific structural features and the combination of biological activities it exhibits

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

5-butyl-6-hydroxy-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,13(17),14-pentaene-4,8-dione

InChI

InChI=1S/C19H19NO4/c1-2-3-8-13-16(21)14-17(24-19(13)23)12-9-4-6-11-7-5-10-20(15(11)12)18(14)22/h4,6,9,21H,2-3,5,7-8,10H2,1H3

InChI Key

FEIDKTHAFXXGKT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C3=CC=CC4=C3N(C2=O)CCC4)OC1=O)O

Origin of Product

United States

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